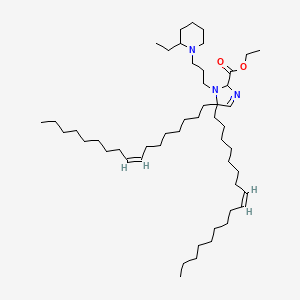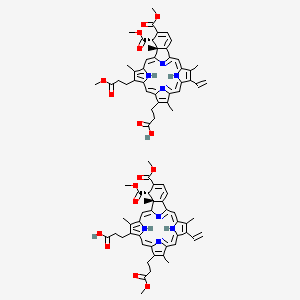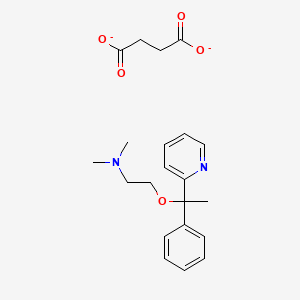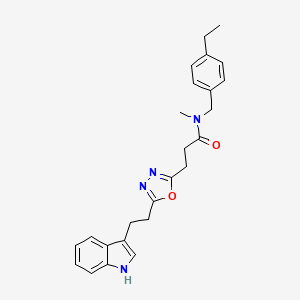
4-Pentylphenyl4-(trans-4-pentylcyclohexyl)-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lansoprazole is a proton pump inhibitor used to reduce stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby blocking the final step in gastric acid production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lansoprazole involves several key steps. One common method starts with the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide to form a thioether intermediate. This intermediate is then oxidized using hydrogen peroxide to yield lansoprazole .
Industrial Production Methods
In industrial settings, the preparation of lansoprazole can involve the use of milder alkali such as sodium carbonate instead of sodium hydroxide. Additionally, a combination of cumene hydroperoxide and tetraisopropyl titanate can be used as an antioxidant to replace m-chloroperoxybenzoic acid, making the oxidation process more controllable and increasing the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lansoprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize the thioether intermediate to lansoprazole.
Reduction: Although less common, reduction reactions can be used to modify the sulfoxide group in lansoprazole.
Major Products
The major product of these reactions is lansoprazole itself, with potential by-products including sulfone and pyridine oxide impurities .
Applications De Recherche Scientifique
Lansoprazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of proton pump inhibitors and their mechanisms.
Biology: Lansoprazole is studied for its effects on gastric acid secretion and its potential role in modulating other biological pathways.
Medicine: Beyond its primary use in treating acid-related disorders, lansoprazole is being investigated for its potential benefits in reducing the risk of osteoporosis and type 2 diabetes mellitus
Mécanisme D'action
Lansoprazole exerts its effects by selectively inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By binding to the enzyme, lansoprazole effectively blocks acid secretion, providing relief from acid-related disorders .
Comparaison Avec Des Composés Similaires
While all these compounds share a similar mechanism of action, lansoprazole is unique in its specific chemical structure and pharmacokinetic properties . For example:
Omeprazole: Similar in function but has a different chemical structure and slightly different pharmacokinetics.
Pantoprazole: Also a proton pump inhibitor, but with different pharmacokinetic properties and potential side effects.
Esomeprazole: The S-isomer of omeprazole, offering slightly different efficacy and side effect profiles.
Lansoprazole’s unique structure allows for specific interactions with the H+/K+ ATPase enzyme, making it a valuable option in the treatment of acid-related disorders.
Propriétés
Formule moléculaire |
C17H14F3N3O2 |
|---|---|
Poids moléculaire |
349.31 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C17H14F3N3O2/c1-10-13(21-7-6-15(10)25-9-17(18,19)20)8-14(24)16-22-11-4-2-3-5-12(11)23-16/h2-7H,8-9H2,1H3,(H,22,23) |
Clé InChI |
AGIZBVFPOAKOGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1CC(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)



![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)


